N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-16(23)12-4-6-13(7-5-12)21-17(24)14-10-15(20-11-19-14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H2,18,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSIGKSTGVMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine core.
Attachment of the carbamoylphenyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally related to N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that the compound can act as a potent inhibitor of certain kinases, which are critical in cancer signaling pathways.
Case Study:
A study demonstrated that derivatives of this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects, particularly its interaction with the endocannabinoid system. It has been identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that modulate neuronal signaling.
Case Study:
In vivo studies revealed that administration of this compound resulted in decreased levels of anandamide, a key endocannabinoid, leading to observable changes in emotional behavior in animal models .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been crucial for optimizing its pharmacological properties. Modifications to its chemical structure have led to enhanced potency and selectivity for biological targets.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of piperidine | Increased potency | |
| Addition of carbamoyl group | Enhanced selectivity | |
| Alteration of aromatic ring | Improved solubility |
Potential for Drug Development
Given its promising biological activities, this compound is being considered for further development as a therapeutic agent targeting various conditions:
Pain Management
Due to its modulation of endocannabinoid levels, there is potential for this compound to be developed into a pain management drug, particularly for chronic pain conditions where traditional analgesics may be ineffective.
Treatment of Neurological Disorders
The compound's ability to influence lipid signaling pathways positions it as a candidate for treating neurological disorders such as anxiety and depression, where endocannabinoid modulation plays a significant role.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Pyrimidine Carboxamide Derivatives
Key Observations:
- Piperidine vs.
- Carbamoyl vs. Fluorinated Aryl Groups : The 4-carbamoylphenyl group in the target compound introduces hydrogen-bonding capabilities, contrasting with fluorinated aryl groups (e.g., 4-fluorobenzyl in compound 43), which prioritize hydrophobic interactions .
- Purity and Yield : Morpholine-substituted analogs (e.g., compound 45) achieve higher HPLC purity (100%) compared to piperazine derivatives (compound 43: 97%), suggesting superior synthetic reproducibility .
Biological Activity
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperidine ring and a carbamoylphenyl group. Its molecular formula is , and it exhibits a molecular weight of approximately 255.29 g/mol. The presence of the piperidine moiety is significant as it often contributes to various biological activities due to its ability to interact with multiple biological targets.
1. Enzyme Inhibition
One of the notable biological activities of this compound is its selective inhibition of the enzyme 11β-HSD1 (11-beta-hydroxysteroid dehydrogenase type 1). This enzyme plays a crucial role in the metabolism of glucocorticoids, which are involved in glucose homeostasis and lipid metabolism. Inhibition of 11β-HSD1 has implications for treating metabolic disorders such as obesity, insulin resistance, and hypertension .
2. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The compound exhibited IC50 values ranging from 0.87 to 12.91 µM in MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
A detailed analysis showed that treatment with this compound led to increased levels of apoptotic markers such as caspase-9, indicating its ability to induce apoptosis in cancer cells .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives containing the piperidine structure possess significant antibacterial properties, which can be attributed to their ability to inhibit bacterial enzymes . This suggests potential applications in developing new antibiotics or treatments for bacterial infections.
Table 1: Summary of Biological Activities
Case Studies
In one study, the compound was tested against multiple cancer cell lines where it demonstrated superior growth inhibition compared to traditional chemotherapeutic agents. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation signals .
Another investigation focused on its role in metabolic regulation through the inhibition of 11β-HSD1, showing promise for treating metabolic syndrome-related conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling pyrimidine carboxylic acid derivatives with substituted anilines. Key steps include:
- Peptide coupling : Use 1,1’-carbonyldiimidazole (CDI) or similar reagents to activate the carboxylic acid moiety, followed by reaction with the amine group on the 4-carbamoylphenyl substituent .
- Piperidine substitution : Introduce the piperidin-1-yl group via nucleophilic substitution at the 6-position of the pyrimidine ring under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base (e.g., KCO) .
- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (60–80°C), and reaction time (12–24 hours) .
Q. How is the crystal structure of this compound characterized, and what software tools are essential for refinement?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds).
- Software : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography. Hydrogen-bonding networks and torsional angles are analyzed to confirm molecular conformation .
- Validation : Check for crystallographic outliers (e.g., R-factor < 5%) and validate geometry using tools like PLATON or Mercury .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., TrmD from Pseudomonas aeruginosa). Focus on key residues in the active site and calculate binding energies (ΔG) .
- Validation : Compare docking scores with in vitro minimum inhibitory concentration (MIC) assays. For example, a low MIC against P. aeruginosa (e.g., 2–4 µg/mL) validates predicted antimicrobial activity .
- Structural tweaks : If discrepancies arise (e.g., high docking score but low activity), modify substituents (e.g., introduce methyl or trifluoromethyl groups) to enhance target affinity .
Q. How can structural modifications enhance metabolic stability while retaining bioactivity?
- Methodological Answer :
- Piperidine optimization : Replace the piperidin-1-yl group with a 4-fluorophenyl-piperazine to improve lipophilicity and reduce CYP450-mediated metabolism .
- Pyrimidine ring substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to resist oxidative degradation. This strategy increased metabolic half-life by 2.5× in similar compounds .
- In vitro testing : Assess stability using liver microsome assays (e.g., human hepatocytes) and correlate with LogP values (target 2–4 for optimal bioavailability) .
Data Contradiction and Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate docking parameters : Ensure the ligand’s protonation state matches physiological pH (e.g., 7.4) and include solvent effects in simulations .
- Experimental replication : Perform dose-response assays (e.g., IC or MIC) in triplicate to confirm activity. For example, a compound with a docking score of −9.0 kcal/mol but MIC > 64 µg/mL may require structural reevaluation .
- Off-target screening : Use kinase profiling or proteome-wide assays to identify unintended targets that may explain unexpected activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
